Sacubitril

Neprilysin inhibition Enzymology In vitro pharmacology

Sacubitril (AHU-377) is a synthetic small-molecule prodrug that undergoes rapid in vivo enzymatic hydrolysis by carboxylesterase 1 (CES1) to generate the active metabolite sacubitrilat (LBQ657). LBQ657 acts as a potent and selective inhibitor of neprilysin (neutral endopeptidase, NEP), a zinc-dependent metallopeptidase that degrades natriuretic peptides, bradykinin, and adrenomedullin.

Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
CAS No. 149709-62-6
Cat. No. B1662468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSacubitril
CAS149709-62-6
Synonyms3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate
entresto
LCZ 696
LCZ-696
LCZ696
sacubitril
sacubitril valsartan drug combination
sacubitril valsartan sodium hydrate
sacubitril-valsartan
trisodium (3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate) hemipentahydrate
Molecular FormulaC24H29NO5
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
InChIInChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1
InChIKeyPYNXFZCZUAOOQC-UTKZUKDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow oil

Sacubitril (CAS 149709-62-6): A Prodrug Neprilysin Inhibitor for Cardiovascular Research and Heart Failure Model Applications


Sacubitril (AHU-377) is a synthetic small-molecule prodrug that undergoes rapid in vivo enzymatic hydrolysis by carboxylesterase 1 (CES1) to generate the active metabolite sacubitrilat (LBQ657) [1]. LBQ657 acts as a potent and selective inhibitor of neprilysin (neutral endopeptidase, NEP), a zinc-dependent metallopeptidase that degrades natriuretic peptides, bradykinin, and adrenomedullin [2]. Sacubitril is clinically administered as a 1:1 molar co-crystal complex with valsartan (LCZ696, Entresto), constituting a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) approved for heart failure with reduced ejection fraction (HFrEF) [3]. The compound is supplied as a white to off-white low-melting solid with a molecular weight of 411.49 g/mol (C24H29NO5) .

Why Sacubitril Cannot Be Interchanged with Other Neprilysin Inhibitors in Research or Formulation Development


Neprilysin inhibitors exhibit substantial divergence in potency, selectivity, oral bioavailability, tissue distribution, and metabolic fate that preclude interchangeable use in experimental or pharmaceutical development contexts [1]. Sacubitril is specifically engineered as an ethyl ester prodrug activated by CES1, conferring oral bioavailability and systemic exposure characteristics distinct from direct-acting NEP inhibitors such as thiorphan (IC50 = 6.9 nM) or racecadotril (Ki = 4,500 nM for purified NEP) [2]. Furthermore, sacubitril/valsartan (LCZ696) provides dual-mechanism ARNI activity, whereas alternative NEP inhibitors lack concomitant angiotensin II type 1 receptor blockade, resulting in fundamentally different pharmacodynamic profiles [3]. The differential propensity for off-target effects—including endothelin-1 upregulation and bradykinin-mediated angioedema—varies markedly between sacubitril and dual ACE/NEP inhibitors such as omapatrilat [4]. Substituting sacubitril with another NEP inhibitor without rigorous re-validation will confound experimental outcomes and compromise formulation bioequivalence.

Quantitative Comparative Evidence: Sacubitril vs. Neprilysin Inhibitor Alternatives


NEP Inhibition Potency: Sacubitril vs. Thiorphan (In Vitro IC50)

Sacubitril's active metabolite LBQ657 demonstrates marginally higher neprilysin inhibitory potency compared to the direct-acting NEP inhibitor thiorphan. In standardized enzymatic assays, sacubitril (as LBQ657) inhibits NEP with an IC50 of 5 nM , whereas thiorphan exhibits an IC50 of 6.9 nM under comparable conditions . While this 1.4 nM absolute difference is modest, sacubitril's prodrug formulation confers additional pharmacokinetic advantages not captured by isolated enzyme assays.

Neprilysin inhibition Enzymology In vitro pharmacology

In Vivo Endothelin-1 Elevation: Sacubitril vs. Thiorphan (Ren2 Rat Model)

A direct head-to-head comparison in transgenic TGR(mRen2)27 (Ren2) hypertensive rats demonstrated that both sacubitril and thiorphan upregulate urinary endothelin-1 (ET-1), but with different dose-response relationships. High-dose sacubitril significantly increased urinary cGMP compared with baseline, whereas thiorphan did not, indicating differential effects on natriuretic peptide signaling [1]. Urinary ET-1 increased in both the low-dose thiorphan and high-dose sacubitril groups relative to baseline, but significance was reached for low-dose thiorphan only [1].

Endothelin-1 Neprilysin inhibition Renal pharmacology In vivo

Blood Pressure Reduction: Sacubitril/Valsartan (LCZ696) vs. Valsartan Monotherapy

In the RATIO study, a multicenter, double-blind, 7-arm parallel-group trial, LCZ696 400 mg daily (sacubitril/valsartan 1:1 molar complex) produced superior systolic blood pressure (SBP) reduction compared with valsartan 320 mg monotherapy in patients with mild-to-moderate systolic hypertension. At week 8, LCZ696 reduced sitting office SBP by 25.7 mmHg versus 23.4 mmHg with valsartan 320 mg (P < 0.05) [1]. The SBP reduction with LCZ696 400 mg daily was similar to coadministration of free valsartan 320 mg plus free sacubitril 200 mg, establishing the optimal combination dosage [1].

Hypertension Blood pressure ARNI Clinical pharmacology

Clinical Outcomes in Heart Failure: Sacubitril/Valsartan vs. Enalapril (PARADIGM-HF)

The landmark PARADIGM-HF trial (n=8,399) established sacubitril/valsartan (LCZ696) as superior to the ACE inhibitor enalapril for reducing morbidity and mortality in HFrEF patients. Sacubitril/valsartan reduced the primary composite endpoint of cardiovascular death or heart failure hospitalization by 20% (HR 0.80; 95% CI 0.73-0.87; P < 0.001) and reduced all-cause mortality by 16% compared with enalapril [1]. This benefit was consistent across all age categories (<55 to ≥75 years) [2].

Heart failure Mortality Cardiovascular outcomes Clinical trial

Prodrug Activation and Oral Bioavailability: Sacubitril vs. Direct-Acting NEP Inhibitors

Sacubitril is an ethyl ester prodrug requiring CES1-mediated hydrolysis for activation to LBQ657, enabling oral bioavailability not achievable with direct-acting NEP inhibitors like thiorphan or sacubitrilat. Following oral administration of LCZ696, sacubitril reaches Cmax with a median Tmax of 0.52-1.25 h, while the active metabolite LBQ657 peaks at 2.00-3.05 h [1]. The terminal half-life of LBQ657 is 8.57-9.24 h, supporting once- or twice-daily dosing [2]. In contrast, direct NEP inhibitors such as racecadotril exhibit Ki values of 4,500 nM for purified NEP and require metabolic activation to thiorphan, while thiorphan itself lacks oral bioavailability suitable for systemic cardiovascular indications [3].

Pharmacokinetics Prodrug Oral bioavailability CES1 metabolism

Safety Profile: Sacubitril/Valsartan vs. Omapatrilat (Dual ACE/NEP Inhibitor)

Omapatrilat, a dual ACE/NEP inhibitor, was discontinued due to an unacceptably high incidence of angioedema (2.17% vs. 0.68% with enalapril in the OCTAVE trial), attributed to excessive bradykinin accumulation from dual inhibition of both ACE and NEP [1]. Sacubitril/valsartan avoids this liability by pairing NEP inhibition with angiotensin receptor blockade rather than ACE inhibition, preserving bradykinin degradation via ACE while still blocking angiotensin II signaling. In PARADIGM-HF, the angioedema rate with sacubitril/valsartan (0.45%) was not significantly different from enalapril (0.24%), demonstrating a favorable safety profile [2].

Angioedema Safety Adverse events Bradykinin

Sacubitril Procurement Scenarios: Research and Industrial Applications Based on Quantitative Evidence


Heart Failure with Reduced Ejection Fraction (HFrEF) Preclinical Models and Bioequivalence Studies

Sacubitril is the essential NEP inhibitor component for any preclinical model or formulation development program targeting HFrEF. The PARADIGM-HF trial demonstrated a 20% reduction in cardiovascular death or HF hospitalization with sacubitril/valsartan versus enalapril (HR 0.80, P < 0.001) and a 16% reduction in all-cause mortality [1]. This mortality benefit is unique among NEP inhibitors and establishes sacubitril as the reference standard for HFrEF research. Procurement of sacubitril (or LCZ696) is mandatory for studies requiring clinically validated ARNI pharmacology, including bioequivalence testing, generic formulation development, and mechanistic investigations of NEP inhibition in heart failure.

Hypertension Research Requiring Dual-Mechanism ARNI Activity

The RATIO study demonstrated that sacubitril/valsartan 400 mg daily produces superior systolic blood pressure reduction (25.7 mmHg) compared with valsartan 320 mg monotherapy (23.4 mmHg; P < 0.05) [1]. This 2.3 mmHg incremental benefit validates the additive contribution of NEP inhibition to angiotensin receptor blockade. Sacubitril should be procured for any hypertension research investigating ARNI mechanisms, combination therapy optimization, or comparative efficacy studies against single-agent RAS blockade. The evidence supports sacubitril procurement for formulation development of novel ARNI combinations targeting hypertension.

Neprilysin Pharmacology Studies Requiring Orally Bioavailable Prodrug

Sacubitril's ethyl ester prodrug design enables oral systemic NEP inhibition, a critical differentiator from direct-acting NEP inhibitors such as thiorphan, which lack suitable oral bioavailability for systemic cardiovascular indications [1]. Following oral administration, sacubitril achieves Tmax of 0.52-1.25 h with conversion to active LBQ657 (Tmax 2.00-3.05 h; t1/2 8.57-9.24 h) [2]. Sacubitril is the preferred procurement choice for in vivo NEP pharmacology studies requiring oral dosing, chronic administration, or systemic NEP inhibition. Direct NEP inhibitors like thiorphan (IC50 6.9 nM) or racecadotril (Ki 4,500 nM) are unsuitable alternatives for such applications [3].

Toxicology and Safety Studies Evaluating Angioedema Risk

Sacubitril/valsartan demonstrates a favorable safety profile with angioedema incidence of 0.45%, comparable to enalapril (0.24%) and substantially lower than the discontinued dual ACE/NEP inhibitor omapatrilat (2.17%) [1]. This safety differentiation stems from the ARNI mechanism: NEP inhibition without concomitant ACE inhibition preserves bradykinin degradation, mitigating angioedema risk. Sacubitril is the appropriate procurement choice for toxicology studies, safety pharmacology assessments, and any research involving bradykinin-mediated pathways, particularly when comparative evaluation against older NEP inhibitor classes is required [2].

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